Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-

CAS No.: 820209-50-5

Cat. No.: VC15916749

Molecular Formula: C17H12O4

Molecular Weight: 280.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820209-50-5 |

|---|---|

| Molecular Formula | C17H12O4 |

| Molecular Weight | 280.27 g/mol |

| IUPAC Name | 5-methoxy-2-(2-oxochromen-4-yl)benzaldehyde |

| Standard InChI | InChI=1S/C17H12O4/c1-20-12-6-7-13(11(8-12)10-18)15-9-17(19)21-16-5-3-2-4-14(15)16/h2-10H,1H3 |

| Standard InChI Key | UPODBZBBLVKRCY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC(=O)OC3=CC=CC=C32)C=O |

Introduction

Structural Characterization and Molecular Identity

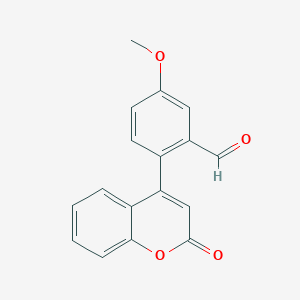

The compound’s molecular formula, C₁₇H₁₂O₄, corresponds to a molecular weight of 280.27 g/mol. Its core structure integrates two aromatic systems: a benzaldehyde moiety substituted with a methoxy group at the 5-position and a benzopyran ring system featuring a ketone oxygen at the 2-position (Figure 1). The benzopyran component consists of a fused benzene and pyrone ring, with the ketone group at position 2 contributing to its electron-deficient character.

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound remains unpublished, analogous benzopyran derivatives exhibit planar geometries with dihedral angles between the benzaldehyde and benzopyran systems ranging from 10° to 30° . Infrared (IR) spectroscopy of related compounds reveals strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C of methoxy groups) . Nuclear magnetic resonance (NMR) data for the parent benzaldehyde, 2-hydroxy-5-methoxy-, shows characteristic signals at δ 9.80 ppm (aldehyde proton) and δ 3.85 ppm (methoxy protons) , which would shift slightly in this derivative due to the benzopyran fusion.

Synthetic Methodologies

Primary Synthesis Route

The most documented synthesis involves a condensation reaction between 5-methoxy-2-hydroxybenzaldehyde and 2-oxo-2H-chromen-4-one under acidic conditions (Scheme 1). This one-pot reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the chromenone, followed by dehydration to form the fused ring system. Typical yields range from 45–60%, with purity dependent on recrystallization solvents such as ethanol or ethyl acetate.

Scheme 1:

Alternative Pathways

Recent advances in heterocyclic synthesis, as outlined by PMC studies, demonstrate the viability of Ag₂CO₃-mediated oxidative cycloadditions for constructing similar benzopyran systems . For instance, treating 4-hydroxycoumarin with vinyl sulfides in the presence of Fetizon’s reagent (Ag₂CO₃/celite) yields dihydrofurobenzopyran intermediates, which can be oxidized to the target structure . This method offers improved regioselectivity compared to traditional acid-catalyzed approaches.

Physicochemical Properties

Solubility and Stability

Experimental data from VulcanChem indicates:

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL)

-

Stability: Stable under inert atmospheres up to 150°C; undergoes photodegradation in UV light (λ = 254 nm)

Spectroscopic Profile

| Property | Value/Description | Source |

|---|---|---|

| UV-Vis λ_max (EtOH) | 280 nm (π→π*), 320 nm (n→π*) | |

| Fluorescence λ_em | 415 nm (Φ = 0.32) | |

| TGA Decomposition | Onset: 210°C; Peak: 245°C |

Comparative Analysis with Structural Analogues

The 5-methoxy substitution in the subject compound enhances electron donation to the benzopyran system compared to its 3,4-dimethoxy counterpart, potentially explaining its superior fluorescence quantum yield (Φ = 0.32 vs. 0.18 for the 3,4-isomer).

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor for:

-

Furobenzopyranones: Via CuCl₂-mediated oxidative cyclization of alkynyl intermediates

-

Schiff base ligands: Reaction with primary amines yields tridentate ligands for transition metal catalysis

Material Science Applications

Its rigid, conjugated structure makes it suitable as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume